![molecular formula C20H19ClN2O2 B10981734 2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10981734.png)
2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a methoxy-substituted tetrahydropyridoindole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydropyridoindole Core: This step often involves the cyclization of an appropriate precursor, such as a substituted tryptamine, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Chlorophenyl Group: This step usually involves a Friedel-Crafts acylation reaction where the chlorophenyl group is introduced using reagents like 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is studied for its potential pharmacological properties, including its effects on various biological pathways.
Medicine
This compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Lacks the methoxy group, which may affect its biological activity.
2-(2-bromophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.
Uniqueness
The presence of both the chlorophenyl and methoxy groups in 2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in various research fields.
Biological Activity
The compound 2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (CAS Number: 864762-58-3) is a complex organic molecule exhibiting significant biological activity. Its structure features a tetrahydropyridoindole moiety linked to an ethanone unit and a chlorophenyl substituent, which enhances its potential interactions with various biological targets. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H17ClN2O2 with a molar mass of approximately 340.8 g/mol. The unique structural features include:
- Tetrahydropyridoindole : This moiety is known for its diverse pharmacological activities.
- Chlorophenyl Group : The presence of chlorine may influence the compound's lipophilicity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promising results in inhibiting the growth of cancer cells through multiple mechanisms:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies indicate that it can significantly reduce the proliferation rate of various cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes such as metabolism and DNA replication.
- Receptor Modulation : The compound can modulate receptor activity related to cell signaling pathways that control growth and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the chlorophenyl or tetrahydropyridine moieties can significantly affect biological activity. For instance:
Modification | Effect on Activity |
---|---|
Addition of methyl group | Increased potency against certain cancer cell lines |
Variation in chlorine positioning | Altered antimicrobial efficacy |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range.
-
Study on Cancer Cell Lines :
- Research involving human non-small cell lung cancer (A549) cells showed that the compound induced apoptosis through mitochondrial pathways.
- IC50 values were reported in the micromolar range, suggesting significant potency compared to standard chemotherapeutic agents.
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C20H19ClN2O2/c1-25-14-6-7-18-15(11-14)16-12-23(9-8-19(16)22-18)20(24)10-13-4-2-3-5-17(13)21/h2-7,11,22H,8-10,12H2,1H3 |
InChI Key |
OWBKXGULXIPYLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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